molecular formula C22H25F3N4O B611452 TP-3654 CAS No. 1361951-15-6

TP-3654

Katalognummer: B611452
CAS-Nummer: 1361951-15-6
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: XRNVABDYQLHODA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TP-3654 ist eine orale Prüfverbindung, die als hochspezifischer Inhibitor der PIM1-Kinase wirkt. Die PIM1-Kinase ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter der Zellzyklusfortschritt, die Apoptose und die transkriptionelle Regulation. This compound hat sich als potenziell therapeutisch bei der Behandlung hämatologischer Malignome, insbesondere der Myelofibrose, gezeigt, indem es Zytokin-induzierte Pfade wie PI3K/AKT und JAK/STAT moduliert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TP-3654 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg wie die Synthese im Labormaßstab, wird aber zur Deckung des Bedarfs für klinische Studien und eine potenzielle Kommerzialisierung hochskaliert. Der Prozess umfasst strenge Qualitätskontrollen, um die Konsistenz und die Einhaltung der behördlichen Vorschriften sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der PIM1-Kinase, die in verschiedenen hämatologischen Malignomen hochreguliert ist. Durch die Hemmung der PIM1-Kinase stört this compound die PI3K/AKT- und JAK/STAT-Pfade, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose führt. Diese Hemmung führt auch zur Modulation von Zytokin-Antwortgenen und Serum-transforming growth factor-beta-Spiegeln, was zu ihren therapeutischen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

TP-3654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Myelofibrosis Treatment

A significant application of TP-3654 is in the treatment of myelofibrosis (MF). In preclinical studies, this compound demonstrated the ability to reduce spleen size and bone marrow fibrosis in murine models . In a Phase 1/2 clinical trial, patients receiving this compound experienced substantial symptom improvement and reductions in cytokine levels associated with MF. Notably, 12 out of 13 evaluable patients showed a median total symptom score improvement of 70% .

Bladder Cancer Research

This compound has also been investigated for its potential in treating bladder cancer. Studies have indicated that it can inhibit the proliferation of bladder cancer cell lines (e.g., T24, RT4) and reduce tumor growth in xenograft models . The compound's selectivity profile suggests it may have fewer side effects compared to earlier PIM inhibitors like SGI-1776, making it a promising candidate for further development in urological oncology.

In Vitro Efficacy

In vitro assays have shown that this compound effectively inhibits PIM kinases with an IC50 value of 45 nM against PIM-1 . It was tested against a panel of 336 kinases to assess selectivity and demonstrated minimal off-target effects on hERG channels and cytochrome P450 enzymes, which are critical for drug metabolism .

Combination Therapies

Research indicates that combining this compound with other agents such as ruxolitinib enhances its therapeutic efficacy. This combination resulted in greater reductions in spleen size and normalization of blood leukocyte counts compared to monotherapy . The synergistic effect observed suggests a potential pathway for developing combination therapies for MF.

Data Tables

The following tables summarize key findings from various studies involving this compound:

Study Cancer Type Key Findings Reference
Phase 1/2 StudyMyelofibrosisSignificant reduction in spleen size; symptom improvement observed
Preclinical Bladder CancerBladder CancerInhibition of cell proliferation; reduced tumor growth in xenografts
Combination TherapyMyelofibrosisEnhanced efficacy with ruxolitinib; greater reduction in cytokines

Case Study 1: Myelofibrosis Patient Response

In a clinical trial involving patients with myelofibrosis treated with this compound, one patient exhibited a total symptom score reduction of 100% after 12 weeks of treatment. This case highlights the potential for this compound to significantly improve quality of life for patients suffering from debilitating symptoms associated with MF .

Case Study 2: Bladder Cancer Cell Lines

In vitro studies using bladder cancer cell lines treated with this compound showed a marked decrease in cell viability compared to untreated controls. The results suggest that this compound could serve as an effective treatment option for patients with advanced bladder cancer who have limited therapeutic options available .

Wirkmechanismus

TP-3654 exerts its effects by selectively inhibiting PIM1 kinase, which is upregulated in various hematologic malignancies. By inhibiting PIM1 kinase, this compound disrupts the PI3K/AKT and JAK/STAT pathways, leading to reduced cell proliferation and increased apoptosis. This inhibition also results in the modulation of cytokine response genes and serum transforming growth factor-beta levels, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von TP-3654

This compound ist einzigartig in seiner hohen Selektivität für die PIM1-Kinase, was es von anderen Kinaseinhibitoren unterscheidet, die mehrere Kinasen als Ziel haben. Diese Selektivität reduziert möglicherweise Off-Target-Effekte und verbessert den therapeutischen Index. Darüber hinaus hat this compound im Vergleich zu anderen Janus-Kinase-Inhibitoren eine geringere hämatopoetische Hemmung gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

TP-3654 is a selective inhibitor of PIM kinases, particularly PIM-1, which has gained attention in recent years for its potential therapeutic applications in treating myelofibrosis (MF) and bladder cancer. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in preclinical and clinical studies, and safety profile.

Overview of PIM Kinases

PIM kinases are a family of serine/threonine kinases involved in various cellular processes, including cell survival, proliferation, and differentiation. They are often overexpressed in several malignancies, making them attractive targets for cancer therapy. This compound was developed as a second-generation PIM inhibitor with improved selectivity and reduced side effects compared to earlier compounds like SGI-1776.

This compound exhibits submicromolar activity against PIM kinases, with an IC50 value of approximately 45 nM for PIM-1. Its mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation in cancer cell lines. In preclinical studies, this compound demonstrated:

  • Inhibition of Tumor Growth : In vivo studies using bladder cancer xenografts showed significant tumor growth reduction due to PIM kinase inhibition .
  • Cytokine Reduction : this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and TGF-β, correlating with symptom improvement in patients .

Case Studies

  • Myelofibrosis Treatment : A Phase 1/2 study evaluated this compound in patients with relapsed/refractory MF. Results indicated:
    • Spleen Volume Reduction : Achieved in 10 out of 13 evaluable patients (median best change -11%).
    • Symptom Improvement : Total symptom score (TSS) improved significantly in 12 out of 13 patients .
    • Cytokine Correlation : Patients showing greater cytokine reductions had more significant symptom improvements .
  • Bladder Cancer : In bladder cancer cell lines (T24, RT4), this compound effectively inhibited cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials:

  • Adverse Events : Common treatment-related adverse events included grade 1/2 nausea and vomiting. Serious adverse events were rare, with only isolated cases of diarrhea and decreased platelet counts reported .
  • Hematologic Effects : Compared to JAK inhibitors like ruxolitinib, this compound exhibited less hematopoietic toxicity, making it a promising option for patients with MF who are often sensitive to myelosuppression .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusKey FindingsReference
Bladder CancerIC50 = 45 nM; significant tumor reduction
MyelofibrosisSpleen volume reduction; TSS improvement
Cytokine ReductionCorrelation between cytokine levels and symptoms
Safety ProfileLow incidence of severe adverse events

Eigenschaften

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNVABDYQLHODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361951-15-6
Record name TP-3654
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-3654
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-3654
Reactant of Route 2
Reactant of Route 2
TP-3654
Reactant of Route 3
Reactant of Route 3
TP-3654
Reactant of Route 4
Reactant of Route 4
TP-3654
Reactant of Route 5
Reactant of Route 5
TP-3654
Reactant of Route 6
Reactant of Route 6
TP-3654

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.